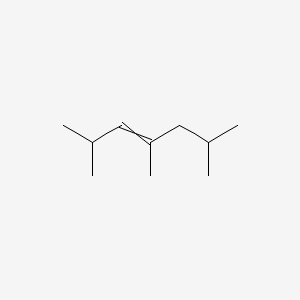

2,4,6-Trimethylhept-3-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-Trimethylhept-3-ene is a chemical compound with the molecular formula C10H20 . It has an average mass of 140.266 Da and a monoisotopic mass of 140.156494 Da .

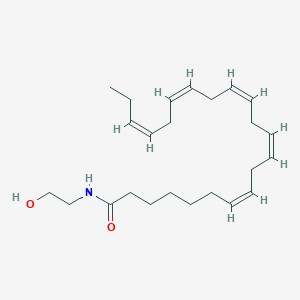

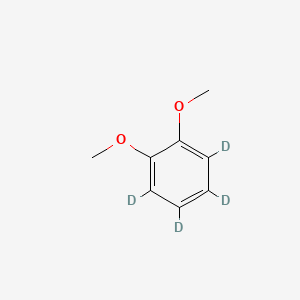

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylhept-3-ene consists of a seven-carbon chain with three methyl groups attached at the 2nd, 4th, and 6th carbon atoms . The double bond is located at the 3rd carbon atom .科学的研究の応用

Synthesis of Complex Organic Compounds : It has been used in the synthesis of complex organic compounds like (±)‐Modhephene, which is synthesized from trimethylpentalenone. This process involves a smooth 1,4-addition/enolate trapping and a stereoselective intramolecular ene-reaction (Oppolzer & Bättig, 1981).

Synthesis of Functionalized Bicyclo[3.2.1]octane Systems : Another application is in the synthesis of functionalized bicyclo[3.2.1]octanes, where it undergoes acylation without skeletal rearrangement. This contrasts with the acylation of other similar compounds, demonstrating its unique reactivity (Patil & Nagendrappa, 2002).

Incorporation into α‐Pinene via β‐Elimination : The compound is also involved in the synthesis of isomers like 3-iodo-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene, which is synthesized through a process involving hydrazine and iodine. This showcases its versatility in creating diverse structural isomers (Kilbas, Azizoglu, & Balcı, 2006).

Ene Reactions with Dienophiles : It is also used in ene reactions with dienophiles. For example, 3,7,7-Trimethyl-4-methylenebicyclo[4.1.0]hept-2-ene reacts with dienophiles leading to various adducts. This process demonstrates its potential in synthetic organic chemistry (Askani & Wieduwilt, 1986).

Synthesis of Disubstituted 4-Methylenetetrahydropyrans : It has been used in the synthesis of cis-2,6-disubstituted 4-methylenetetrahydropyrans, which are of interest in the synthesis of bryostatins. This involves a combination of ‘ene’ reactions and an intramolecular oxy-Michael reaction (Gill, Taylor, & Thomas, 2011).

NMR Studies on Cyclic Compounds : The compound has been studied using NMR spectroscopy to understand the conformation of cyclic compounds like car-3-ene. This kind of study is crucial for elucidating the structural aspects of organic molecules (Abraham, Cooper, & Whittaker, 1973).

Synthesis of Benzene Tris-Annelated Compounds : It has been used in the trimerization and subsequent cyclization processes to synthesize compounds like 1,2:3,4:5,6-tris(bicyclo[2.2.2]oct-2-eno)benzene, demonstrating its utility in forming complex polycyclic structures (Komatsu, Jinbu, Gillette, & West, 1988).

特性

IUPAC Name |

2,4,6-trimethylhept-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8(2)6-10(5)7-9(3)4/h6,8-9H,7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBKYWWEBIJMOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=CC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657608 |

Source

|

| Record name | 2,4,6-Trimethylhept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126690-66-2 |

Source

|

| Record name | 2,4,6-Trimethylhept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-, (1R,2R,3R,4S)-rel- (9CI)](/img/no-structure.png)

![5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B593008.png)

![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)

![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)